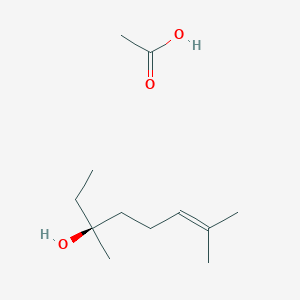
acetic acid;(3S)-3,7-dimethyloct-6-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(3S)-3,7-dimethyloct-6-en-3-ol is a compound that combines the properties of acetic acid and a terpene alcohol. Acetic acid, also known as ethanoic acid, is a colorless liquid with a pungent smell and is widely known for its use in vinegar. The compound (3S)-3,7-dimethyloct-6-en-3-ol, also known as linalool, is a naturally occurring terpene alcohol found in many flowers and spice plants. This combination results in a compound with unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid can be achieved through several methods, including the oxidation of acetaldehyde, the carbonylation of methanol, and the oxidation of ethanol . The Monsanto process, which involves the rhodium-iodine catalyzed carbonylation of methanol, is one of the most common industrial methods .
For (3S)-3,7-dimethyloct-6-en-3-ol, it can be synthesized through the hydrogenation of linalyl acetate or the hydration of myrcene . The reaction conditions typically involve the use of catalysts such as palladium on carbon or sulfuric acid.
Industrial Production Methods: Industrial production of acetic acid primarily relies on the carbonylation of methanol using the Monsanto process . This method is preferred due to its efficiency and cost-effectiveness. For (3S)-3,7-dimethyloct-6-en-3-ol, industrial production often involves the extraction from natural sources such as lavender and coriander, followed by purification processes .
Analyse Des Réactions Chimiques
Types of Reactions: Acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . It can be oxidized to carbon dioxide and water or reduced to ethanol. In substitution reactions, acetic acid can react with alcohols to form esters.
(3S)-3,7-dimethyloct-6-en-3-ol can undergo oxidation to form linalool oxide or reduction to form tetrahydrolinalool . It can also participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions: Common reagents for the oxidation of acetic acid include potassium permanganate and chromium trioxide . For reduction reactions, hydrogen gas and catalysts such as palladium on carbon are used. Substitution reactions often involve alcohols and acids under acidic conditions.
For (3S)-3,7-dimethyloct-6-en-3-ol, common reagents for oxidation include ozone and hydrogen peroxide . Reduction reactions typically use hydrogen gas and catalysts like palladium on carbon. Substitution reactions involve reagents such as acetic anhydride and sulfuric acid.
Major Products Formed: The major products formed from the oxidation of acetic acid are carbon dioxide and water . Reduction reactions yield ethanol, while substitution reactions produce esters such as ethyl acetate.
For (3S)-3,7-dimethyloct-6-en-3-ol, oxidation reactions produce linalool oxide, and reduction reactions yield tetrahydrolinalool . Substitution reactions can form esters like linalyl acetate.
Applications De Recherche Scientifique
Acetic acid is widely used in scientific research for its role as a solvent and reagent in chemical synthesis . It is also used in the production of various chemicals, including acetic anhydride, acetate esters, and vinyl acetate monomer . In biology and medicine, acetic acid is used as an antiseptic and in the production of pharmaceuticals .
(3S)-3,7-dimethyloct-6-en-3-ol has applications in the fragrance and flavor industry due to its pleasant scent . It is also used in the synthesis of other chemicals and as a potential therapeutic agent in medicine . Research has shown its potential in antimicrobial and anti-inflammatory applications .
Mécanisme D'action
Acetic acid exerts its effects primarily through its acidic properties, which allow it to act as a proton donor in various chemical reactions . It can disrupt cell membranes and denature proteins, making it effective as an antimicrobial agent .
(3S)-3,7-dimethyloct-6-en-3-ol interacts with various molecular targets, including enzymes and receptors involved in inflammation and microbial activity . Its mechanism of action involves the modulation of signaling pathways and the inhibition of microbial growth .
Comparaison Avec Des Composés Similaires
Acetic acid is similar to other carboxylic acids such as formic acid and propionic acid . its unique properties, such as its relatively low molecular weight and high acidity, make it particularly useful in various applications .
(3S)-3,7-dimethyloct-6-en-3-ol is similar to other terpene alcohols such as geraniol and citronellol . Its unique scent and chemical properties make it valuable in the fragrance and flavor industry . Compared to these similar compounds, (3S)-3,7-dimethyloct-6-en-3-ol has a distinct floral scent and a broader range of applications .
Propriétés
Numéro CAS |
61476-73-1 |
|---|---|
Formule moléculaire |
C12H24O3 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
acetic acid;(3S)-3,7-dimethyloct-6-en-3-ol |
InChI |
InChI=1S/C10H20O.C2H4O2/c1-5-10(4,11)8-6-7-9(2)3;1-2(3)4/h7,11H,5-6,8H2,1-4H3;1H3,(H,3,4)/t10-;/m0./s1 |
Clé InChI |
UYFYNVHHHDUGAS-PPHPATTJSA-N |
SMILES isomérique |
CC[C@@](C)(CCC=C(C)C)O.CC(=O)O |
SMILES canonique |
CCC(C)(CCC=C(C)C)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


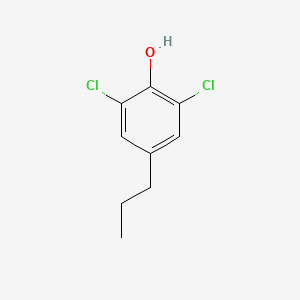

![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)
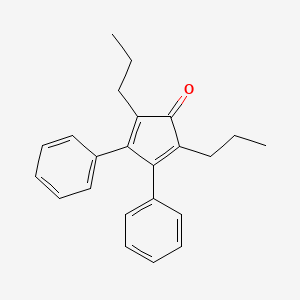
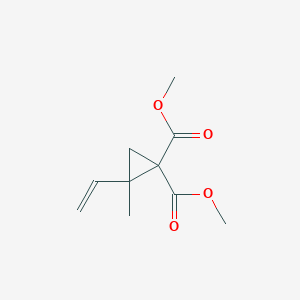
![2-chloro-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586169.png)
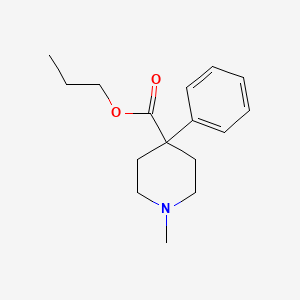
![4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride](/img/structure/B14586177.png)

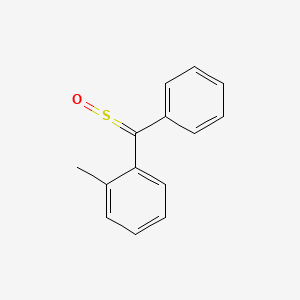
![(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol](/img/structure/B14586197.png)
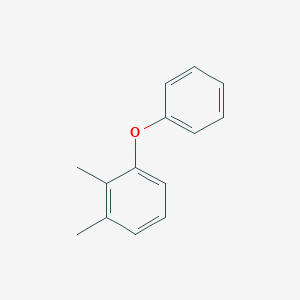

![N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline](/img/structure/B14586230.png)
